molecular formula C10H11N3O5 B3156874 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid CAS No. 83993-30-0

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid

Cat. No.: B3156874
CAS No.: 83993-30-0
M. Wt: 253.21 g/mol
InChI Key: GNGUHKDDRBYZGB-UHFFFAOYSA-N
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Description

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid is a chemical compound with the CAS registry number 83993-30-0 . It has a molecular formula of C 10 H 11 N 3 O 5 and a molecular weight of 253.21 g/mol . The compound features a nitrophenylhydrazine moiety linked to a butanoic acid chain, a structure that is often investigated for its potential in organic synthesis and as a building block for more complex molecules. While specific mechanistic and application studies on this exact isomer are not widely reported in the available public literature, compounds bearing nitroaryl and hydrazine functional groups are of significant interest in chemical research. The nitro group can serve as a strong electron-withdrawing component, while the hydrazine moiety can act as a versatile synthon for the formation of various heterocycles or as a ligand in coordination chemistry. Researchers might explore its use in the development of new synthetic methodologies, as a precursor for functional materials, or in fundamental studies on molecular interactions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-9(5-6-10(15)16)12-11-7-1-3-8(4-2-7)13(17)18/h1-4,11H,5-6H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGUHKDDRBYZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid typically involves the reaction of 4-nitrophenylhydrazine with a suitable butanoic acid derivative. One common method includes the condensation reaction between 4-nitrophenylhydrazine and 4-oxobutanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Physical Properties
This compound 4-NO₂ C₁₀H₁₀N₃O₅* 252.20 Not reported High polarity due to –NO₂ and carboxylic acid groups
4-(2-(4-(4-Chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) 4-Cl C₁₈H₁₅ClN₃O₅ 388.78 Not reported Moderate solubility in DMSO; IR peaks at 1700 cm⁻¹ (C=O) [9]
4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoic acid 4-OCH₃ C₁₃H₁₆N₂O₅ 280.28 Not reported Lower polarity due to –OCH₃; ChemSpider ID 1284201 [2], [17]
4-(2-(4-(4-Methylbenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6d) 4-CH₃ C₁₉H₁₉N₃O₅ 369.37 160 LC-MS m/z = 370 (M+1) [7]

Notes:

  • Methyl (–CH₃) groups improve lipophilicity, as seen in compound 6d, which may influence membrane permeability [7].

Key Insights :

  • The nitro substituent may enhance electrophilic reactivity, contributing to both carcinogenic and therapeutic effects.
  • Chloro derivatives (e.g., 6c) exhibit superior sEH inhibition due to optimal H-bonding geometry in the active site [9].

Biological Activity

4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid, with the molecular formula C₁₀H₁₁N₃O₅, is a compound of significant interest due to its unique structure and potential biological activities. The presence of a nitrophenyl group and a hydrazinyl moiety suggests various interactions with biological targets, making it a subject of research in medicinal chemistry and biochemistry.

  • Molecular Weight : 253.21 g/mol
  • Structure : The compound features a butanoic acid backbone with a hydrazinyl group attached to a 4-nitrophenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate enzyme activity and influence biochemical pathways, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of compounds related to this compound exhibit antibacterial activity, indicating potential use as antimicrobial agents.

Antioxidant Activity

A study demonstrated that derivatives of nitrophenyl hydrazine compounds exhibited significant antioxidant properties, which could be beneficial in preventing cellular damage due to free radicals .

Anti-inflammatory Effects

Research focusing on similar compounds revealed that they could inhibit key inflammatory pathways. For instance, compounds with structural similarities showed the ability to reduce pro-inflammatory cytokines in vitro .

Antimicrobial Evaluation

A recent investigation into related hydrazine derivatives found that they displayed moderate antibacterial activity against various strains of bacteria. The results indicated that modifications to the hydrazinyl structure could enhance efficacy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-(2-Aminophenyl)-4-oxobutanoic acidC₁₀H₁₁NO₃Contains an amino group instead of a nitro group
2-Hydroxy-4-(4-nitrophenyl)-4-oxobutanoic acidC₁₀H₉NO₆Hydroxy group enhances solubility
(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acidC₁₀H₉N₃O₅Features an alkene functionality

The presence of the nitro group in this compound distinguishes it from other similar compounds, potentially affecting its reactivity and biological interactions.

Q & A

Basic: What are the optimal synthetic routes for 4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via hydrazine derivatives reacting with 4-aryl-2,4-dioxobutanoic acids under mild conditions. A typical procedure involves dissolving furan-2-carboxylic acid hydrazide in acetonitrile, adding 4-aryl-2,4-dioxobutanoic acid, and heating to 50°C for 5 minutes. Cooling the mixture to 0°C precipitates the product, which is recrystallized from dioxane . Optimization includes controlling temperature to prevent side reactions and using anhydrous solvents to enhance yield. Refluxing in ethanol (8 hours) for cyclization steps is critical for purity .

Advanced: How does the 4-nitrophenyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (NAS) by polarizing the C–NO₂ bond, increasing electrophilicity at the para position. This enhances reactivity toward hydrazine derivatives, as observed in Friedel-Crafts acylation and Michael-type addition reactions . Computational modeling (e.g., DFT) can quantify electron density distribution and predict reactive sites. Experimentally, substituent effects can be probed via kinetic studies using UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent conditions .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., hydrazinyl NH at δ ~9–10 ppm, ketone carbonyl at δ ~190–210 ppm) and confirms regiochemistry .
  • FT-IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to distinguish regioisomers .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., enzyme inhibition assays for Kynurenine-3-hydroxylase or COX) using positive controls and identical buffer conditions .
  • Meta-Analysis : Compare bioactivity across cell lines (e.g., cancer vs. normal) to identify context-dependent effects. For example, the nitro group’s redox activity may yield false positives in certain MTT assays .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing nitro with methoxy) to isolate contributions of specific functional groups to observed activity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., COX-2). The nitro group’s electron-withdrawing nature enhances π-π stacking with aromatic residues in active sites .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
  • QSAR Models : Corrogate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to predict bioavailability and toxicity .

Basic: What purification techniques are recommended for isolating high-purity samples?

Methodological Answer:

  • Recrystallization : Use dioxane or ethanol-water mixtures to remove unreacted hydrazides and byproducts .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar impurities. Monitor fractions via TLC (Rf ~0.3–0.5) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity >98% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid
Reactant of Route 2
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4-[2-(4-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid

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